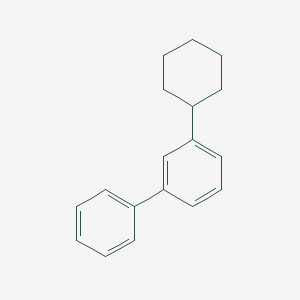
3-Cyclohexylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylbiphenyl, also known as CHBP, is a chemical compound that belongs to the family of biphenyls. It is a crystalline solid with a molecular formula of C18H18 and a molecular weight of 234.34 g/mol. CHBP is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylbiphenyl is not fully understood. However, it is believed that 3-Cyclohexylbiphenyl exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Cyclohexylbiphenyl has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
3-Cyclohexylbiphenyl has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Cyclohexylbiphenyl can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as a cancer therapeutic agent. In addition, 3-Cyclohexylbiphenyl has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-Cyclohexylbiphenyl has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyclohexylbiphenyl in lab experiments include its unique mesomorphic properties, which make it an ideal liquid crystal material. In addition, 3-Cyclohexylbiphenyl is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Cyclohexylbiphenyl in lab experiments include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 3-Cyclohexylbiphenyl. One potential area of research is the development of 3-Cyclohexylbiphenyl-based materials for use in electronic devices, such as liquid crystal displays. Another potential area of research is the development of 3-Cyclohexylbiphenyl-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, future research could focus on elucidating the mechanism of action of 3-Cyclohexylbiphenyl and identifying potential molecular targets for its pharmacological effects.
Métodos De Síntesis
3-Cyclohexylbiphenyl can be synthesized through various methods, including Suzuki coupling, palladium-catalyzed cross-coupling, and Grignard reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for synthesizing 3-Cyclohexylbiphenyl. This method involves the reaction between a halogenated cyclohexane derivative and a boronic acid derivative in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-Cyclohexylbiphenyl has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 3-Cyclohexylbiphenyl has been used as a liquid crystal material due to its unique mesomorphic properties. In organic chemistry, 3-Cyclohexylbiphenyl has been used as a building block for synthesizing other organic compounds. In pharmacology, 3-Cyclohexylbiphenyl has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
1973-15-5 |
|---|---|
Nombre del producto |
3-Cyclohexylbiphenyl |
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2 |
Clave InChI |
BNSPHWNAIBCNGZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Otros números CAS |
1973-15-5 |
Sinónimos |
(3-xenyl)cyclohexane 3-(1,1-biphenyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



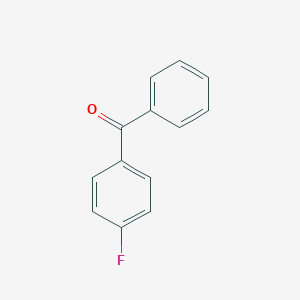
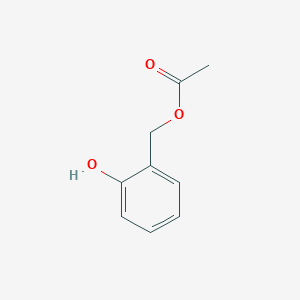
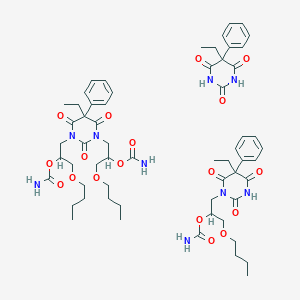
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
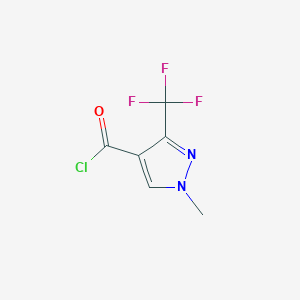
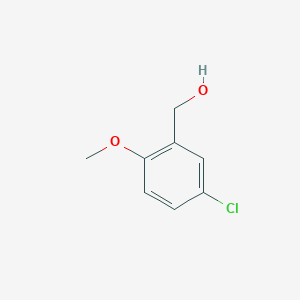
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
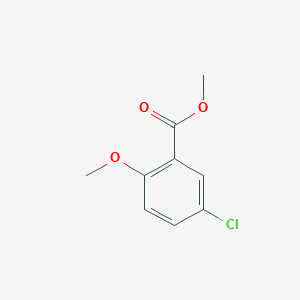
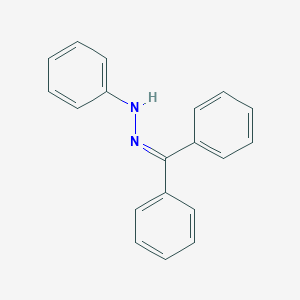
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
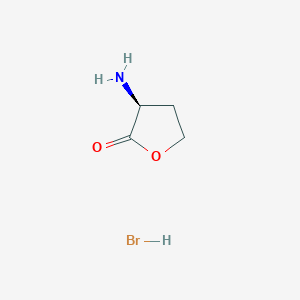


![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)